2-(2-Fluoropyridin-4-yl)propan-1-amine
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Overview
Description
2-(2-Fluoropyridin-4-yl)propan-1-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach involves the use of fluorinated building blocks, such as 2-fluoropyridine, which can be further functionalized to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product. Additionally, the availability of fluorinated intermediates and reagents has facilitated the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the target site .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.
2-(4-Fluorophenyl)propan-2-amine: Another fluorinated amine with different substitution patterns.
2-Amino-5-fluoropyridine: A related compound with an amino group instead of a propan-1-amine group.
Uniqueness
2-(2-Fluoropyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the reactivity of the propan-1-amine group. This combination allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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